molecular formula C17H20O3 B12768783 4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one CAS No. 86560-15-8

4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Cat. No.: B12768783
CAS No.: 86560-15-8
M. Wt: 272.34 g/mol
InChI Key: UPOZLTJRXGZDLP-UHFFFAOYSA-N
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Description

4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a series of condensation and cyclization steps to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyphenylmethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and application in various fields.

Properties

CAS No.

86560-15-8

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H20O3/c1-12-14(15(18)13-8-4-2-5-9-13)17(20-16(12)19)10-6-3-7-11-17/h2,4-5,8-9,15,18H,3,6-7,10-11H2,1H3

InChI Key

UPOZLTJRXGZDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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